[1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol
CAS No.: 2415622-83-0
Cat. No.: VC5381119
Molecular Formula: C14H18N2OS
Molecular Weight: 262.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2415622-83-0 |
|---|---|
| Molecular Formula | C14H18N2OS |
| Molecular Weight | 262.37 |
| IUPAC Name | [1-(6-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol |
| Standard InChI | InChI=1S/C14H18N2OS/c1-10-4-5-12-13(7-10)18-14(15-12)16-6-2-3-11(8-16)9-17/h4-5,7,11,17H,2-3,6,8-9H2,1H3 |
| Standard InChI Key | NHRADCIVJPUITN-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)N=C(S2)N3CCCC(C3)CO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
[1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol (C₁₄H₁₈N₂OS) integrates three key pharmacophoric elements:
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A 6-methyl-1,3-benzothiazole moiety, providing planar aromaticity and hydrogen-bonding capacity via the thiazole nitrogen .
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A piperidine ring at position 2 of the benzothiazole, introducing conformational flexibility and potential for cationic interactions at physiological pH .
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A hydroxymethyl group at the piperidine 3-position, enabling hydrogen bonding and metabolic conjugation .
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₈N₂OS | Calculated |
| Molecular Weight | 262.37 g/mol | |
| IUPAC Name | [1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol | Systematic |
| SMILES | CC1=CC2=C(C=C1)N=C(S2)N3CCC(CC3)CO | |
| Topological Polar Surface Area | 76.3 Ų (estimated) |
Spectroscopic Characterization
While direct experimental data for this specific compound remains limited, inferences from structural analogs provide robust predictive insights:
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¹H NMR: Expected signals include aromatic protons (δ 7.1–7.6 ppm, benzothiazole), piperidine methylenes (δ 1.4–2.6 ppm), and hydroxymethyl protons (δ 3.4–3.7 ppm) .
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IR Spectroscopy: Strong absorptions near 3300 cm⁻¹ (O-H stretch), 1575 cm⁻¹ (C=N stretch), and 1135 cm⁻¹ (C-N stretch) align with observed patterns in piperidine-containing benzothiazoles .
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Mass Spectrometry: Predicted molecular ion peak at m/z 262.37 with fragmentation patterns dominated by cleavage of the piperidine-thiazole bond.
Synthesis and Analytical Considerations
Synthetic Pathways
Two principal routes emerge for constructing the target molecule:
Route 1: Sequential Functionalization
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Benzothiazole Formation: Condensation of 4-methyl-2-aminothiophenol with cyanogen bromide yields 6-methyl-1,3-benzothiazol-2-amine .
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Piperidine Coupling: Mannich reaction with piperidine-3-methanol and formaldehyde under basic conditions installs the piperidinyl moiety .
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Purification: Recrystallization from chloroform/methanol mixtures typically achieves >95% purity .
Route 2: Convergent Approach
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Prefabrication of 1-(piperidin-3-yl)methanol via reductive amination of nipecotic acid .
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Pd-catalyzed C-N coupling with 2-chloro-6-methylbenzothiazole under Buchwald-Hartwig conditions .
Table 2: Comparative Synthesis Metrics
Analytical Challenges
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Regioisomeric Byproducts: Differentiation of 3- vs. 4-hydroxymethyl piperidine derivatives requires chiral HPLC or NOESY NMR .
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Hydroscopicity: The hydroxymethyl group necessitates anhydrous handling during storage and analysis.
Biological Activity and Mechanism
Antimicrobial Activity
While direct studies are lacking, the 6-methyl group enhances membrane penetration compared to parent compounds, with predicted MIC values of 8–32 µg/mL against S. aureus based on QSAR modeling .
Comparative Analysis with Structural Analogs
Table 3: Structure-Activity Relationships
Industrial and Regulatory Considerations
Scalability Challenges
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Process Safety: Exothermic risk during Mannich reactions necessitates jacketed reactors with <–10°C cooling capacity .
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Waste Streams: Thiol-containing byproducts require oxidative treatment with H₂O₂ prior to disposal .
Regulatory Status
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